molecular formula C11H6Cl2N2O2S3 B6501260 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide CAS No. 954655-34-6

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

Cat. No.: B6501260
CAS No.: 954655-34-6
M. Wt: 365.3 g/mol
InChI Key: NTNZBJOOZZOWBM-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is a chemical compound belonging to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring system substituted with chlorine atoms and a thiophene sulfonamide group. Due to its distinctive chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophene derivatives with chloroacetic acid under acidic conditions. Subsequent chlorination reactions introduce chlorine atoms at the desired positions on the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. Its derivatives have been explored for their use in treating diseases such as tuberculosis and cancer.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications, including as a corrosion inhibitor and in the manufacture of electronic materials.

Comparison with Similar Compounds

  • 2-Arylbenzothiazoles: These compounds share a similar benzothiazole core but differ in the substituents attached to the ring.

  • Thiophene Sulfonamides: These compounds have a thiophene ring substituted with a sulfonamide group but lack the benzothiazole structure.

Uniqueness: 5-Chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide stands out due to its specific combination of chlorine atoms and the presence of both benzothiazole and thiophene sulfonamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O2S3/c12-6-2-1-3-7-10(6)14-11(18-7)15-20(16,17)9-5-4-8(13)19-9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNZBJOOZZOWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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